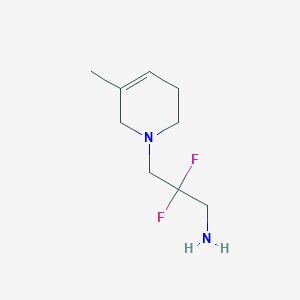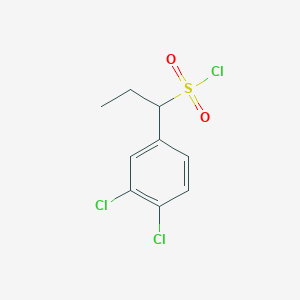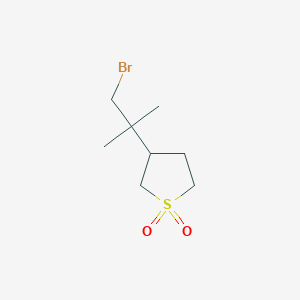
3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C8H15BrO2S and a molecular weight of 255.17 g/mol . This compound is known for its unique structure, which includes a bromine atom and a tetrahydrothiophene ring with a 1,1-dioxide group. It is primarily used in research and industrial applications due to its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
The synthesis of 3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide typically involves the addition of bromine to a precursor molecule. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in a polar solvent such as water, where NBS acts as a bromine cation equivalent . The reaction conditions usually include heating the mixture to facilitate the addition of bromine across the carbon-carbon double bond of the precursor molecule, resulting in the formation of the desired product.
Analyse Chemischer Reaktionen
3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Wirkmechanismus
The mechanism of action of 3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide involves its reactivity with various molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, while the tetrahydrothiophene ring can undergo oxidation and reduction reactions. These interactions with molecular targets and pathways contribute to the compound’s diverse chemical and biological activities .
Vergleich Mit ähnlichen Verbindungen
3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide can be compared with similar compounds such as:
3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide: This compound has a similar structure but differs in the position of the bromine atom.
®-3-Bromo-2-methyl-1-propanol: This compound has a similar bromine-containing structure but lacks the tetrahydrothiophene ring.
Eigenschaften
Molekularformel |
C8H15BrO2S |
|---|---|
Molekulargewicht |
255.17 g/mol |
IUPAC-Name |
3-(1-bromo-2-methylpropan-2-yl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H15BrO2S/c1-8(2,6-9)7-3-4-12(10,11)5-7/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
ONVVZKNVUWVKCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CBr)C1CCS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


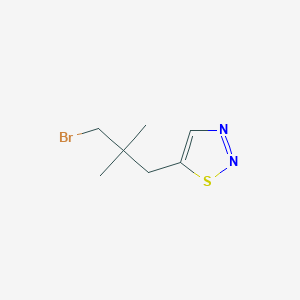
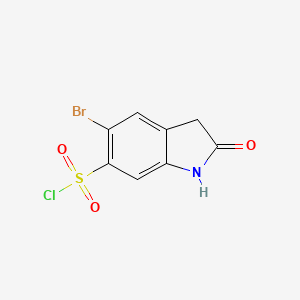
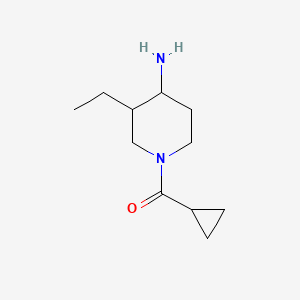
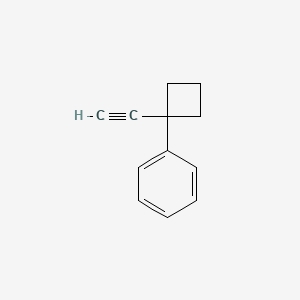

![(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine](/img/structure/B13180991.png)
![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide](/img/structure/B13180995.png)
![tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13181004.png)
![2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13181007.png)
